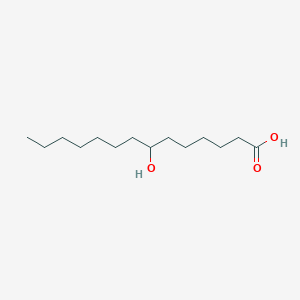

7-Hydroxytetradecanoic Acid

Übersicht

Beschreibung

7-Hydroxytetradecanoic acid is a monohydroxy fatty acid with the molecular formula C14H28O3. It is a derivative of tetradecanoic acid, where a hydroxyl group is attached to the seventh carbon atom in the chain. This compound is known for its biological activities, including antioxidant, antielastase, and antiurease properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxytetradecanoic acid can be achieved through various methods. One common approach involves the hydroxylation of tetradecanoic acid using specific catalysts and reaction conditions. For instance, the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl esters has been reported using porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . Although this method is specific to the 3-hydroxy isomer, similar enzymatic or chemical methods can be adapted for the 7-hydroxy isomer.

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes or chemical synthesis. Microbial metabolic engineering can be employed to produce hydroxy fatty acids, including this compound, by optimizing the growth conditions of specific microorganisms .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxytetradecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific pH conditions.

Major Products:

Oxidation: Formation of 7-ketotetradecanoic acid or 7-carboxytetradecanoic acid.

Reduction: Formation of 7-hydroxytetradecanol.

Substitution: Formation of various substituted tetradecanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Biological Activities

7-Hydroxytetradecanoic acid is characterized by the presence of a hydroxyl group at the seventh carbon of tetradecanoic acid (myristic acid). This modification enhances its solubility and reactivity compared to its parent compound, leading to various biological activities:

- Antimicrobial Activity : 7-OH has demonstrated effectiveness against a range of pathogens, making it a candidate for antimicrobial formulations.

- Anti-inflammatory Properties : The compound interacts with Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune response, suggesting potential applications in managing inflammatory conditions .

Antimicrobial Formulations

This compound has been studied for its antimicrobial properties. It has shown effectiveness against bacteria and fungi, making it suitable for inclusion in topical antimicrobial agents. A study indicated that formulations containing 7-OH could enhance the efficacy of traditional antibiotics, potentially addressing antibiotic resistance issues .

Skin Care Products

The compound's properties as a hydroxy fatty acid lend it to applications in cosmetic formulations. Hydroxy acids are widely used for their exfoliating effects and ability to improve skin texture. 7-OH can be incorporated into creams and lotions aimed at treating acne, photoaging, and other dermatological conditions due to its anti-inflammatory and antimicrobial effects .

Drug Delivery Systems

Research has explored the use of 7-OH in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs. This property is crucial for developing effective therapies for diseases requiring targeted drug delivery .

Biodegradable Polymers

This compound has been investigated for its role in enhancing the mechanical properties of biodegradable polymers like polylactide (PLA). Reactive blending techniques have shown that incorporating 7-OH improves the elasticity and strength of PLA composites, making them more suitable for various applications in packaging and biomedical devices .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, formulations containing varying concentrations of this compound were tested against common skin pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts, supporting its potential use in topical antimicrobial products.

Case Study 2: Cosmetic Applications

A clinical trial involving participants with acne-prone skin tested a cream containing 7-OH over eight weeks. The study found a marked improvement in skin clarity and reduced inflammation, demonstrating its efficacy as an active ingredient in cosmetic formulations aimed at treating acne.

Wirkmechanismus

The mechanism of action of 7-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group on the seventh carbon allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This compound has been shown to inhibit urease and elastase enzymes, which are involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxytetradecanoic Acid: Another monohydroxy fatty acid with the hydroxyl group on the third carbon.

6-Hydroxytetradecanoic Acid: Hydroxyl group on the sixth carbon.

9-Hydroxytetradecanoic Acid: Hydroxyl group on the ninth carbon.

12-Hydroxytetradecanoic Acid: Hydroxyl group on the twelfth carbon.

Uniqueness: 7-Hydroxytetradecanoic acid is unique due to the position of the hydroxyl group, which influences its biological activity and chemical reactivity. The specific placement of the hydroxyl group can affect its interaction with enzymes and receptors, making it distinct from other hydroxy fatty acids.

Biologische Aktivität

7-Hydroxytetradecanoic acid, a medium-chain hydroxy fatty acid, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is significant in various biochemical pathways and exhibits properties that may influence health outcomes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, implications in disease, and potential therapeutic uses.

- Chemical Structure : this compound is characterized by a hydroxyl group on the seventh carbon of a 14-carbon fatty acid chain.

- Molecular Weight : Approximately 242.4 g/mol.

- Classification : Medium-chain hydroxy fatty acid.

This compound operates through several biological mechanisms:

- Inflammatory Response Modulation : It interacts with Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. Activation of TLR4 leads to the secretion of pro-inflammatory cytokines and the activation of signaling pathways such as NF-kappa-B, which are critical in mediating inflammation .

- Antimicrobial Activity : Research indicates that medium-chain fatty acids, including this compound, exhibit antimicrobial properties against various pathogens, including fungi and bacteria. These compounds disrupt cell membranes and inhibit microbial growth .

- Antioxidant Properties : The compound has been implicated in antioxidant activities, which may help mitigate oxidative stress in cells. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Modulates TLR4 signaling pathways to reduce inflammation |

| Antimicrobial | Exhibits activity against bacteria (e.g., E. coli) and fungi (C. albicans) |

| Antioxidant | Reduces oxidative stress via free radical scavenging |

| Cytotoxicity | Induces apoptosis in cancer cell lines (e.g., MCF-7) |

Case Studies

-

Inflammation and Immune Response :

A study explored how this compound influences TLR4-mediated signaling, leading to reduced levels of inflammatory cytokines in macrophages exposed to bacterial lipopolysaccharides (LPS). The results indicated a significant decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent . -

Antimicrobial Effects :

In vitro studies demonstrated that this compound effectively inhibited the growth of Candida albicans at concentrations as low as 10 mM. The mechanism involved disruption of the fungal cell membrane integrity, leading to cell lysis . -

Cancer Cell Cytotoxicity :

Research investigating the cytotoxic effects of this compound on breast cancer cell lines showed that it induced apoptosis through mitochondrial pathways. The compound was found to significantly reduce cell viability in MCF-7 cells after 24 hours of treatment .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Chronic Inflammatory Diseases : Its ability to modulate inflammatory responses makes it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Infectious Diseases : The antimicrobial properties suggest potential use in developing new treatments for infections resistant to conventional antibiotics.

- Cancer Therapy : Its cytotoxic effects on cancer cells indicate potential applications in cancer treatment strategies, particularly for hormone-sensitive cancers like breast cancer.

Eigenschaften

IUPAC Name |

7-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-7-10-13(15)11-8-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFWNUZFODRHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560520 | |

| Record name | 7-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70393-63-4 | |

| Record name | 7-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.